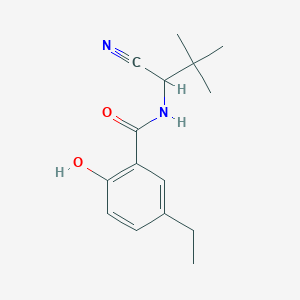
N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that plays a critical role in regulating metabolism, energy balance, and cellular homeostasis. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity.
Mecanismo De Acción
N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide activates AMPK by binding to the regulatory subunit of the enzyme, causing a conformational change that allows for increased phosphorylation and activation of the catalytic subunit. This leads to increased cellular energy production and utilization, as well as the activation of downstream signaling pathways involved in metabolic regulation.
Biochemical and Physiological Effects
N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide has been shown to have a number of biochemical and physiological effects, including increased glucose uptake and utilization, increased fatty acid oxidation, and increased mitochondrial biogenesis. It has also been shown to have anti-inflammatory and anti-cancer properties, and may have potential therapeutic applications in the treatment of various metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide in lab experiments is its specificity for AMPK activation, which allows for the study of the specific role of AMPK in various physiological processes. However, one limitation of using N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide is its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
Future research on N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide may focus on its potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Additionally, further investigation into the mechanisms of AMPK activation by N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide may lead to the development of more potent and selective activators of the enzyme. Finally, research on the off-target effects of N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide may help to clarify its potential limitations as a research tool.
Métodos De Síntesis
N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 5-ethyl-2-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-cyano-2,2-dimethylpropylamine to form the corresponding amide. The amide is then treated with trifluoroacetic acid to remove the protecting group, resulting in the formation of N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide.
Aplicaciones Científicas De Investigación
N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide has been widely used as a research tool to study the function and regulation of AMPK. It has been shown to activate AMPK in vitro and in vivo, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide has also been used to investigate the role of AMPK in various physiological processes, including muscle contraction, insulin secretion, and autophagy.
Propiedades
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-10-6-7-12(18)11(8-10)14(19)17-13(9-16)15(2,3)4/h6-8,13,18H,5H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLDGSZTYJKFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C(=O)NC(C#N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B2617159.png)
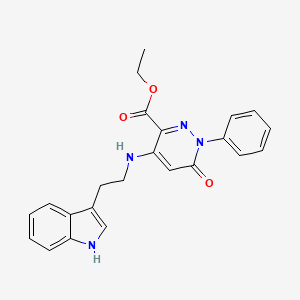

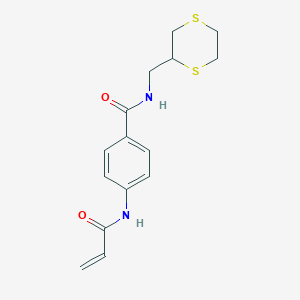
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2617163.png)
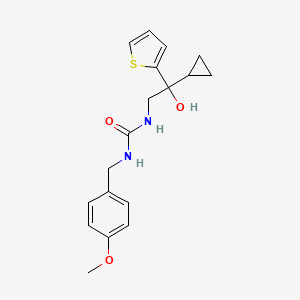
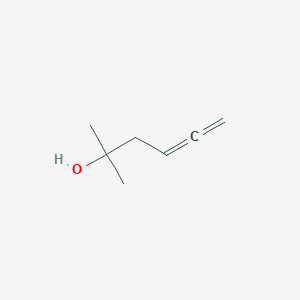
![3-Cyclobutyl-6-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2617167.png)
![Ethyl 2-[8-bromo-7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate](/img/structure/B2617168.png)
![4-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2617169.png)
![3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2617176.png)
